

Synthesis of Boc-4-amino-3-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Boc-4-amino-3-methoxybenzoic acid*

Cat. No.: *B179885*

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This guide provides a comprehensive overview of the synthesis of **Boc-4-amino-3-methoxybenzoic acid**, a valuable building block in medicinal chemistry and peptide synthesis. The protocol is presented in two main stages: the hydrolysis of methyl 4-amino-3-methoxybenzoate to yield 4-amino-3-methoxybenzoic acid, and the subsequent protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

Core Synthesis Pathway

The synthesis follows a two-step sequence starting from the commercially available methyl ester. The first step is a saponification reaction to deprotect the carboxylic acid, followed by the protection of the aniline's amino group as a tert-butyl carbamate.

Data Presentation

The following tables summarize the quantitative data for each key step of the synthesis.

Table 1: Synthesis of 4-amino-3-methoxybenzoic acid

Parameter	Value	Reference
Starting Material	Methyl 4-amino-3-methoxybenzoate	[1]
Reagents	Lithium hydroxide (LiOH), Methanol (MeOH), Water (H ₂ O), Tetrahydrofuran (THF), Hydrochloric acid (HCl)	[1]
Molar Ratio (LiOH:Starting Material)	5 eq.	[1]
Solvent System	MeOH:H ₂ O:THF	[1]
Reaction Temperature	25 °C	[1]
Reaction Time	12 hours	[1]
Yield	96.35%	[1]

Table 2: Synthesis of **Boc-4-amino-3-methoxybenzoic acid**

Parameter	Value	Reference
Starting Material	4-amino-3-methoxybenzoic acid	[1]
Reagents	Di-tert-butyl dicarbonate (Boc ₂ O), Sodium bicarbonate (NaHCO ₃), Tetrahydrofuran (THF), Water (H ₂ O)	General Protocol
Molar Ratio (Boc ₂ O:Starting Material)	1.1 - 1.5 eq.	General Protocol
Solvent System	THF:H ₂ O	General Protocol
Reaction Temperature	Room Temperature	General Protocol
Reaction Time	12 - 24 hours	General Protocol
Expected Yield	High (>90%)	Based on similar reactions

Experimental Protocols

Step 1: Synthesis of 4-amino-3-methoxybenzoic acid[1]

- Reaction Setup: To a solution of methyl 4-amino-3-methoxybenzoate (1.0 eq., e.g., 4.5 g, 23.59 mmol) in a mixture of methanol (45 mL), water (15 mL), and tetrahydrofuran (15 mL), add lithium hydroxide (5.0 eq., e.g., 4.95 g, 117.97 mmol) in one portion at 25 °C under a nitrogen atmosphere.
- Reaction Execution: Stir the mixture at 25 °C for 12 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) (PE:EtOAc = 3:1, R_f = 0).
- Work-up:
 - Concentrate the mixture under reduced pressure at 40 °C.
 - Pour the residue into water (50 mL) and stir for 1 minute.
 - Extract the aqueous phase with ethyl acetate (3 x 30 mL) to remove any unreacted starting material.
 - Adjust the pH of the aqueous phase to 2 with 2 N HCl.
- Isolation: Filter the resulting precipitate and concentrate the filtrate in vacuo to afford 4-amino-3-methoxybenzoic acid as a light yellow solid.

Step 2: Synthesis of Boc-4-amino-3-methoxybenzoic acid

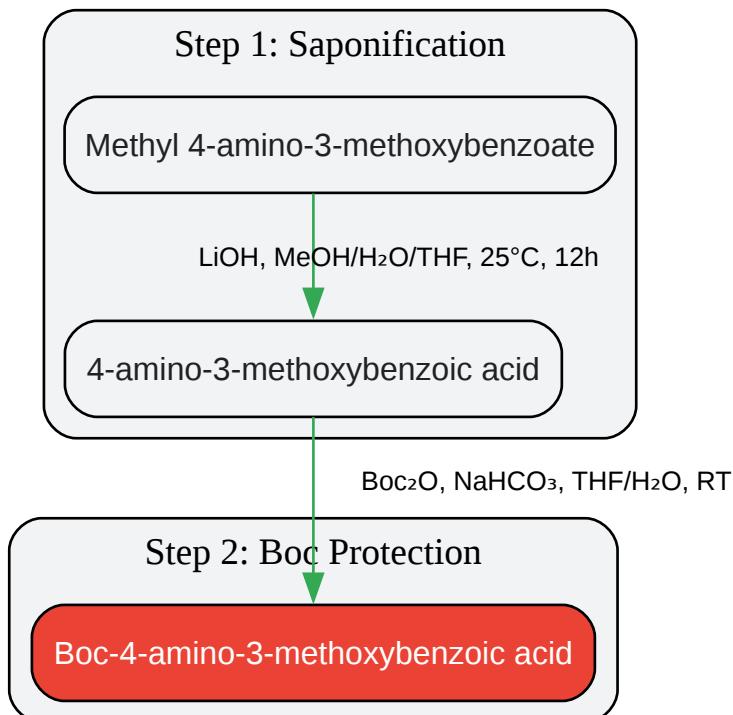
This protocol is adapted from general procedures for the Boc protection of aminobenzoic acids.

- Reaction Setup: Dissolve 4-amino-3-methoxybenzoic acid (1.0 eq.) in a mixture of tetrahydrofuran and water. Add sodium bicarbonate (2.0-3.0 eq.) to the solution and stir until dissolved.
- Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.) portion-wise at room temperature.

- Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Work-up:
 - Once the reaction is complete, remove the THF under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove excess Boc₂O and byproducts.
 - Acidify the aqueous layer to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid).
- Isolation: The product will precipitate out of the solution upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **Boc-4-amino-3-methoxybenzoic acid**.

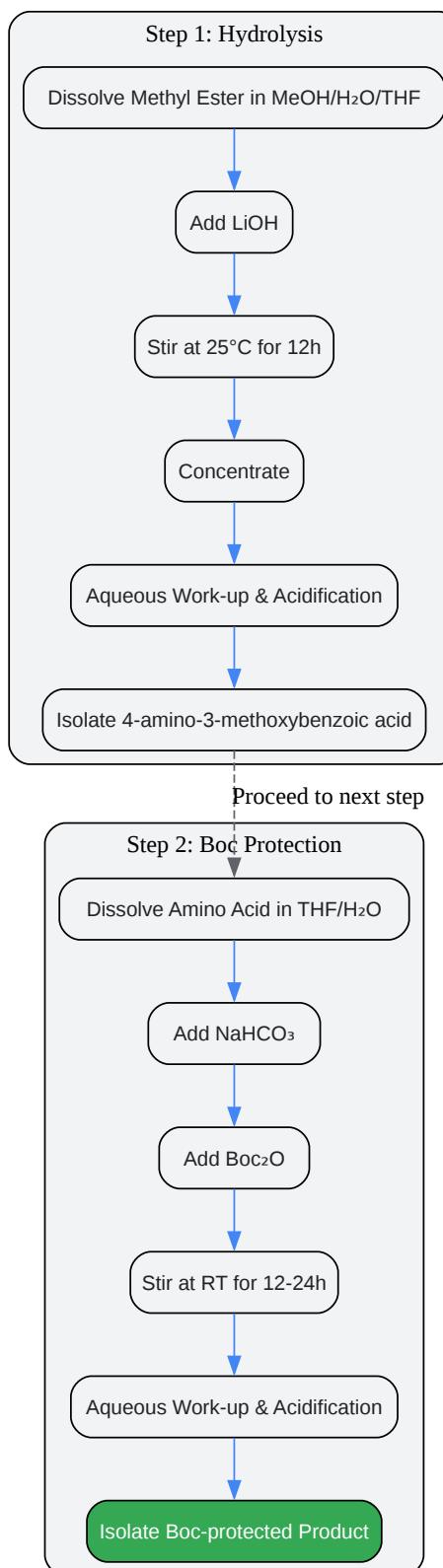
Visualizations

Signaling Pathways and Workflows



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Caption: Overall synthesis pathway for **Boc-4-amino-3-methoxybenzoic acid**.



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Caption: Step-by-step experimental workflow for the synthesis.

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References

- 1. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
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